molecular formula C11H8ClNO B1459801 1-(1-Chloroisoquinolin-6-yl)ethanone CAS No. 1256836-30-2

1-(1-Chloroisoquinolin-6-yl)ethanone

Cat. No.: B1459801
CAS No.: 1256836-30-2
M. Wt: 205.64 g/mol
InChI Key: OLTAPNODXPQTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloroisoquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroisoquinolin-6-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by acylation. For instance, isoquinoline can be chlorinated using thionyl chloride to form 1-chloroisoquinoline, which is then subjected to Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroisoquinolin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

Scientific Research Applications

1-(1-Chloroisoquinolin-6-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Chloroisoquinolin-6-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Chloroisoquinolin-6-yl)ethanone
  • 1-(2-Chloroisoquinolin-6-yl)ethanone
  • 1-(4-Chloroisoquinolin-6-yl)ethanone

Comparison: 1-(1-Chloroisoquinolin-6-yl)ethanone is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(1-chloroisoquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAPNODXPQTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloroisoquinolin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Chloroisoquinolin-6-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-Chloroisoquinolin-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-Chloroisoquinolin-6-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(1-Chloroisoquinolin-6-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-Chloroisoquinolin-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.